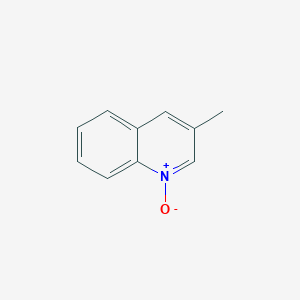

3-Methylquinoline N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGUMTBCWWMBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2[N+](=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427368 | |

| Record name | 3-METHYLQUINOLINE N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-55-8 | |

| Record name | 3-METHYLQUINOLINE N-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylquinoline N-oxide (CAS: 1873-55-8): A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to 3-Methylquinoline N-oxide, a heterocyclic compound with potential applications in medicinal chemistry. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities, with a focus on its role as a potential modulator of key cellular signaling pathways.

Core Chemical and Physical Data

This compound is a solid, with a melting point of 88-89°C. Its chemical formula is C10H9NO, and it has a molecular weight of 159.19 g/mol . A summary of its key identifiers and physical properties is provided in the table below for quick reference.

| Property | Value |

| CAS Number | 1873-55-8 |

| Molecular Formula | C10H9NO |

| Molecular Weight | 159.19 g/mol |

| Melting Point | 88-89 °C |

| InChI Key | CBGUMTBCWWMBRV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC=CC=C2N=C1=O |

Spectroscopic and Analytical Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectral features.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | 8.89 (d, J=8.4 Hz, 1H), 8.32 (s, 1H), 7.78 - 7.69 (m, 2H), 7.60 (t, J=7.6 Hz, 1H), 2.50 (s, 3H) |

| ¹³C NMR | CDCl₃ | 145.8, 139.4, 131.8, 129.8, 129.3, 128.9, 127.2, 121.0, 119.3, 18.5 |

Table 2: Mass Spectrometry Data

| Technique | Key m/z values |

| Electron Ionization (EI) | 159 (M+), 143, 115, 89 |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Methyl C-H stretch |

| ~1610, 1570 | Aromatic C=C stretch |

| ~1280 | N-O stretch |

| ~800, 750 | Aromatic C-H out-of-plane bend |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-oxidation of 3-methylquinoline. A general and effective method involves the use of a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.

Experimental Protocol: N-oxidation of 3-Methylquinoline

Materials:

-

3-Methylquinoline

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Bicarbonate (saturated solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylquinoline (1 equivalent) in glacial acetic acid.

-

To this solution, slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) while stirring. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath.

-

After the initial exothermic reaction subsides, heat the mixture to 60-70°C and maintain it at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is not extensively available in the public domain, the broader class of quinoline N-oxides has garnered significant interest for their potential anticancer activities. Research on related quinoline derivatives suggests that they may exert their cytotoxic effects by targeting critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Quinoline-based compounds have been investigated as inhibitors of this pathway.

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A step-by-step workflow for the in vitro cytotoxicity MTT assay.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in medicinal chemistry. The synthetic route is straightforward, and the compound can be readily characterized by standard analytical techniques. While direct evidence of its biological activity is limited, the known anticancer properties of related quinoline N-oxides suggest that this compound warrants further study. Future research should focus on a comprehensive evaluation of its cytotoxic effects against a panel of cancer cell lines to determine its IC₅₀ values. Mechanistic studies, such as Western blot analysis of key proteins in the PI3K/Akt/mTOR pathway, would be crucial to elucidate its mode of action and validate its potential as a targeted therapeutic agent.

3-Methylquinoline N-oxide molecular weight and formula C10H9NO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylquinoline N-oxide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, with a focus on its role as a potential anticancer and antimicrobial agent. Experimental protocols and data for related compounds are provided to serve as a reference for future research and development.

Core Molecular Information

This compound is an aromatic heterocyclic compound with the chemical formula C10H9NO.[1][2][3] The presence of the N-oxide functional group significantly influences its electronic properties and biological activity compared to its parent molecule, 3-methylquinoline.

| Property | Value | Reference |

| Chemical Formula | C10H9NO | [1][2][3] |

| Molecular Weight | 159.19 g/mol | [1] |

| CAS Number | 1873-55-8 | [1][2] |

| Canonical SMILES | Cc1cc2ccccc2--INVALID-LINK--c1 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-oxidation of the parent heterocycle, 3-methylquinoline. This transformation can be accomplished using various oxidizing agents, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid being commonly employed. The general reaction involves the donation of an oxygen atom from the oxidizing agent to the nitrogen atom of the quinoline ring.

A generalized workflow for the synthesis of quinoline N-oxides is depicted below.

Experimental Protocol: General N-Oxidation of Quinolines

The following is a representative protocol for the N-oxidation of a quinoline derivative, which can be adapted for the synthesis of this compound.

-

Dissolution: Dissolve the starting material, 3-methylquinoline, in a suitable chlorinated solvent such as dichloromethane or chloroform.

-

Reaction with Oxidizing Agent: To the stirred solution, add an oxidizing agent, such as m-CPBA or peracetic acid, portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction mixture is washed with a basic aqueous solution, such as sodium bicarbonate, to remove acidic byproducts. The organic layer is then separated.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

Biological Activity and Potential Applications

Quinoline N-oxides have garnered significant interest due to their broad spectrum of biological activities, including anticancer and antimicrobial properties. The N-oxide moiety can enhance the therapeutic potential of the quinoline scaffold.

Anticancer Activity

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy. Quinoline derivatives have been shown to inhibit key components of this pathway.

Quantitative Anticancer Data for Related Compounds

The following table summarizes the in vitro anticancer activity (IC50 values) of selected methylated quinoline derivatives against various cancer cell lines to provide a comparative context.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Methylated Quinoline N-Oxide Analog | Lung Cancer (A549) | Data not available for this compound, comparative values for similar compounds range from low to mid micromolar. |

| Methylated Quinoline N-Oxide Analog | Breast Cancer (MCF-7) | Data not available for this compound, comparative values for similar compounds range from low to mid micromolar. |

| Methylated Quinoline N-Oxide Analog | Leukemia (HL-60) | Data not available for this compound, comparative values for similar compounds range from sub-micromolar to low micromolar. |

Antimicrobial Activity

Quinoline-based compounds have a long history as antimicrobial agents. The N-oxide functionality can modulate this activity. While specific data for this compound is limited, related compounds have shown activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data for Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected methylated quinoline derivatives against various microbial strains for comparative purposes.

| Compound Class | Microbial Strain | MIC (µg/mL) |

| Methylated Quinoline Derivative | Staphylococcus aureus | Data not available for this compound, comparative values for similar compounds vary widely. |

| Methylated Quinoline Derivative | Escherichia coli | Data not available for this compound, comparative values for similar compounds vary widely. |

| Methylated Quinoline Derivative | Candida albicans | Data not available for this compound, comparative values for similar compounds vary widely. |

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity Assessment

This protocol outlines the determination of cell viability and proliferation in response to treatment with a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol describes the investigation of the effect of a test compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

-

Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation.

Broth Microdilution for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions for the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is not extensively documented in publicly accessible literature, the known anticancer and antimicrobial activities of the broader class of quinoline N-oxides provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of its biological potential. Future research should focus on the synthesis and comprehensive biological profiling of this compound to elucidate its specific mechanisms of action and therapeutic utility.

References

Synthesis of 3-Methylquinoline N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Methylquinoline N-oxide from 3-methylquinoline. This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds. The N-oxide functional group can be a precursor for further functionalization of the quinoline ring system, making it a key building block in the development of novel therapeutics. The direct oxidation of the nitrogen atom in 3-methylquinoline is the most common and efficient route to this compound. This guide focuses on the well-established method of N-oxidation using hydrogen peroxide in an acidic medium, a robust and scalable approach.

Synthetic Pathway

The synthesis of this compound from 3-methylquinoline is a direct oxidation reaction. The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic oxygen of an oxidizing agent.

Caption: Synthetic workflow for the N-oxidation of 3-methylquinoline.

Experimental Protocol

This protocol is adapted from established procedures for the N-oxidation of related heterocyclic compounds, such as 3-methylpyridine.[1]

Materials:

-

3-Methylquinoline

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Activated Charcoal (optional)

-

Celite (optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methylquinoline (1 equivalent) with glacial acetic acid (approximately 3-5 volumes relative to the 3-methylquinoline).

-

Addition of Oxidant: Cool the mixture in an ice-water bath. To the stirred solution, slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents). The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic. This step should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. If the solution is colored, it can be treated with a small amount of activated charcoal, stirred for 15-20 minutes, and then filtered through a pad of Celite. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate/hexane) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the N-oxidation of 3-methylquinoline and related compounds. Yields are highly dependent on the specific reaction conditions and purification methods.

| Parameter | 3-Methylpyridine N-oxide[1] | N-Methylmorpholine N-oxide[2] |

| Starting Material | 3-Methylpyridine | N-Methylmorpholine |

| Oxidizing Agent | 30% Hydrogen Peroxide | 30% Hydrogen Peroxide |

| Solvent | Glacial Acetic Acid | - |

| Reaction Temperature | 70-75 °C | 75 °C |

| Reaction Time | 24 hours | 20 hours |

| Yield | 73-77% | 83.8-88.7% |

Characterization Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | Typically a solid |

| Melting Point | Varies based on purity |

| Solubility | Soluble in polar organic solvents |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired to confirm the structure and purity of the synthesized this compound.

Safety Considerations

-

Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizing agent and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with hydrogen peroxide can be exothermic; therefore, slow addition and temperature control are crucial.

-

Glacial Acetic Acid: It is corrosive and can cause severe skin and eye burns. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Organic Solvents: Chloroform and dichloromethane are volatile and potentially carcinogenic. All extractions and solvent removal should be performed in a fume hood.

-

Neutralization: The neutralization of acetic acid with carbonate or bicarbonate bases produces carbon dioxide gas, which can cause pressure buildup. Add the base slowly and with good stirring.

Conclusion

The N-oxidation of 3-methylquinoline using hydrogen peroxide in glacial acetic acid is a reliable and efficient method for the synthesis of this compound. The detailed protocol and data presented in this guide provide a solid foundation for researchers to successfully synthesize and utilize this important chemical intermediate in their research and development endeavors. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

3-Methylquinoline N-oxide spectral data (NMR, IR, Mass)

An In-depth Technical Guide to the Spectral Data of 3-Methylquinoline N-oxide

This guide provides a comprehensive overview of the spectral data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.66 | d | 8.7 | 1 H | Aromatic CH |

| 8.41 | s | - | 1 H | Aromatic CH |

| 7.76 | d | 8.4 | 1 H | Aromatic CH |

| 7.67 | ddd | 8.6, 6.9, 1.3 | 1 H | Aromatic CH |

| 7.63–7.55 | m | - | 1 H | Aromatic CH |

| 7.52 | s | - | 1 H | Aromatic CH |

| 2.43 | s | - | 3 H | -CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ) ppm |

| 139.7 |

| 137.0 |

| 131.2 |

| 130.2 |

| 129.4 |

| 128.7 |

| 127.4 |

| 125.6 |

| 119.5 |

| 18.7 |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization.

Table 3: Mass Spectrometry Data for this compound [2][3]

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.1846 g/mol |

| Ionization Method | Electron Ionization (EI) |

Infrared (IR) Spectroscopy

A gas-phase IR spectrum for this compound is available.[3] Key spectral features are consistent with the vibrations of the quinoline ring system and the N-oxide group.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectral characterization of this compound.

Synthesis of this compound[1]

This compound was synthesized via the N-oxidation of 3-methylquinoline.

-

A solution of 3-chloroperbenzoic acid (mCPBA) (1.1 equivalents) in dichloromethane (CH₂Cl₂) was prepared.

-

This solution was added dropwise to a stirred solution of 3-methylquinoline (1.0 equivalent) in CH₂Cl₂ at 25 °C.

-

The reaction mixture was stirred vigorously for 2 hours at room temperature.

-

Upon completion, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) was added to neutralize the excess mCPBA.

-

The resulting mixture was extracted with CH₂Cl₂.

-

The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel.

NMR Spectroscopy[1]

-

Instrument : ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III spectrometer.

-

Frequency : ¹H spectra were acquired at 400 MHz and ¹³C spectra at 100 MHz.

-

Solvent : Deuterated chloroform (CDCl₃) was used as the solvent.

-

Referencing : The spectra were referenced to the residual solvent signals (¹H: δ 7.26 ppm; ¹³C: δ 77.0 ppm).

Mass Spectrometry[1]

-

Instrument : High-resolution mass spectra (HRMS) were recorded on a Bruker MicroTOF QII spectrometer.

-

Ionization : The specific ionization method for the high-resolution data was electrospray ionization (ESI). The NIST reference spectrum was obtained using electron ionization (EI).[2]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

References

Navigating the Solubility of 3-Methylquinoline N-oxide: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 3-Methylquinoline N-oxide in common laboratory solvents. This document provides a framework for understanding and determining its solubility in the absence of extensive published quantitative data.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of quinoline, a scaffold present in numerous biologically active molecules, understanding its physicochemical properties is paramount for its application in research and development. A critical parameter among these properties is solubility, which directly influences bioavailability, formulation feasibility, and the design of synthetic and analytical procedures.

This technical guide consolidates the available information on the solubility of this compound, provides detailed experimental protocols for its determination, and offers a qualitative assessment of its expected solubility based on its chemical structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | - |

| Molecular Weight | 159.18 g/mol | - |

| Melting Point | 88-89 °C | [1] |

| Boiling Point (Predicted) | 315.0 ± 35.0 °C | [1] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 1.08 ± 0.30 | [1] |

Solubility Profile

The presence of the polar N-oxide functional group suggests that this compound will exhibit greater solubility in polar solvents compared to its parent compound, 3-methylquinoline. The quinoline ring system, being a larger, aromatic, and relatively nonpolar structure, will contribute to its solubility in organic solvents.

Based on experimental procedures for the synthesis and biological testing of related quinoline N-oxides, the following qualitative solubility information can be inferred:

| Solvent | Qualitative Solubility | Rationale / Evidence |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common solvent for preparing stock solutions of quinoline derivatives for biological assays. |

| Chloroform | Soluble | Chloroform is often used as an extraction solvent for quinoline N-oxide derivatives during synthesis workup. |

| Methanol | Likely Soluble | Alcohols are frequently used as solvents for reactions and purifications of similar heterocyclic compounds. |

| Ethanol | Likely Soluble | Similar to methanol, ethanol is a common solvent for polar organic molecules. |

| Acetone | Likely Soluble | Acetone is a polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Water | Sparingly Soluble to Insoluble | The presence of the large hydrophobic quinoline backbone is expected to limit aqueous solubility. |

| Hexane | Insoluble | As a nonpolar solvent, hexane is unlikely to dissolve the polar this compound. |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods are recommended.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached. This can take several hours to days.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Determine the concentration of this compound in the filtered solution using a suitable analytical method such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Quantification

a) UV-Vis Spectroscopy

-

Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.

b) High-Performance Liquid Chromatography (HPLC)

-

Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the separation and quantification of this compound.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Sample Analysis: Inject a known volume of the filtered saturated solution into the HPLC system.

-

Solubility Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a compound's solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented in the scientific literature, this guide provides a foundational understanding for researchers. The provided experimental protocols offer a clear path for the determination of its solubility in various laboratory solvents. A systematic approach to determining and reporting these values will be a valuable contribution to the scientific community, aiding in the future development and application of this and related compounds.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methylquinoline N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinoline N-oxide is a heterocyclic compound of significant interest in synthetic organic chemistry and medicinal research. As a derivative of quinoline, its N-oxide functionality profoundly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of novel molecular scaffolds. The presence of the N-oxide group activates the pyridine ring towards nucleophilic substitution, particularly at the C2 and C4 positions, while also enabling its participation in unique cycloaddition reactions. This guide provides a comprehensive overview of the core chemical properties, reactivity, and key experimental protocols related to this compound, serving as a critical resource for professionals in chemical and pharmaceutical development.

Chemical and Physical Properties

This compound is a solid at room temperature with a defined melting point. The N-oxide group introduces polarity, which generally affects its solubility compared to the parent 3-methylquinoline. While specific solubility data is not widely published, it can be inferred that it shares solubility characteristics with similar polar heterocyclic compounds, being soluble in polar organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| CAS Number | 1873-55-8 | |

| Melting Point | 88 - 89 °C | [2] |

| Appearance | Solid | |

| Solubility | Inferred to be soluble in polar organic solvents. Quinoline is slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[3] |

Reactivity and Reaction Profile

The reactivity of this compound is dominated by the electronic influence of the N-oxide group. This group is electron-donating by resonance and electron-withdrawing by induction, creating a complex reactivity profile. It increases the electron density at the 2-, 4-, 6-, and 8-positions, making the pyridine ring susceptible to nucleophilic attack and the benzene ring activated towards electrophiles.

Nucleophilic Substitution

The N-oxide functionality significantly activates the C2 and C4 positions of the quinoline ring system towards nucleophilic attack. This is a cornerstone of its synthetic utility.

-

Halogenation: Deoxygenative halogenation is a common transformation for quinoline N-oxides. Reagents like phosphorus oxychloride (POCl₃), sulfuryl chloride (SOCl₂), or systems like triphenylphosphine (PPh₃) with trichloroacetonitrile (Cl₃CCN) can be employed to introduce a halogen, typically chlorine, at the C2 position.[4][5] This reaction proceeds via an initial attack of the N-oxide oxygen on the electrophilic reagent, followed by nucleophilic attack of the halide at the C2 position and subsequent elimination.

-

Amination: The activated ring can undergo amination at the C2 position. Metal-free methods utilizing activating agents like triflic anhydride (Tf₂O) or PhI(OAc)₂/PPh₃ with various amine sources have been developed for quinoline N-oxides.[5]

Electrophilic Substitution

In contrast to nucleophilic attack on the pyridine ring, electrophilic substitution preferentially occurs on the electron-rich benzene ring, primarily at the C5 and C8 positions.

-

Nitration: The nitration of the parent quinoline scaffold typically yields a mixture of 5-nitro and 8-nitro derivatives under strong acidic conditions (e.g., HNO₃/H₂SO₄). For N-oxides, the outcome can be more complex. While the N-oxide group in pyridine directs nitration to the 4-position, the directing effects in the fused quinoline system, combined with the influence of the 3-methyl group, mean that reaction conditions must be carefully selected to achieve desired regioselectivity.

Cycloaddition Reactions

This compound can act as a 1,3-dipole, participating in cycloaddition reactions to form novel heterocyclic systems. This reactivity is a powerful tool for building molecular complexity.

-

[3+2] Cycloaddition: A key reaction involves the treatment of 3-substituted quinoline N-oxides with dipolarophiles like phenyl isocyanate. This reaction, typically conducted at elevated temperatures in a polar aprotic solvent like DMF, proceeds through a primary 1,3-dipolar cycloaddition adduct to yield complex oxazolo[4,5-b]quinoline structures.[6]

C-H Activation and Functionalization

Modern synthetic methods have enabled the direct functionalization of C-H bonds in the quinoline N-oxide scaffold. Transition-metal catalysis, particularly with rhodium(III), has been used for the regioselective C8-bromination and amidation of quinoline N-oxides, offering a direct route to functionalization without pre-activating the substrate.[7][8]

Experimental Protocols

Synthesis of this compound

The synthesis of N-oxides is typically achieved by the oxidation of the parent heterocycle.

-

Protocol:

-

Dissolve 3-methylquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Add an oxidizing agent, such as 30% aqueous hydrogen peroxide, dropwise to the solution while maintaining the temperature at approximately 70-75 °C.

-

Stir the mixture at this temperature for several hours (e.g., 20-24 hours) until the reaction is complete, which can be monitored by TLC.

-

After completion, cool the reaction mixture. Remove excess solvent and water under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like acetone to yield pure this compound.

-

C2-Chlorination (General Protocol)

This protocol describes a general method for the deoxygenative chlorination at the C2 position.

-

Protocol:

-

To a solution of this compound (1 equivalent) in a dry, inert solvent such as acetonitrile, add triphenylphosphine (PPh₃, ~1.2 equivalents) and trichloroacetonitrile (Cl₃CCN, ~1.2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue using column chromatography on silica gel to isolate the 2-chloro-3-methylquinoline product.[4]

-

[3+2] Cycloaddition with Phenyl Isocyanate

This protocol provides a method for constructing oxazoloquinoline derivatives.

-

Protocol:

-

In a reaction flask, dissolve this compound (1 equivalent) and phenyl isocyanate (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to 80 °C and stir for approximately 8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, evaporate the solvent under high vacuum.

-

Wash the resulting crystalline residue with a non-polar solvent like ether and recrystallize from a solvent such as benzene to afford the pure 3H-2-oxo-3-phenyloxazolo[4,5-b]quinoline product.[6]

-

Visualized Reaction Pathway

The following diagram illustrates the logical workflow for the 1,3-dipolar cycloaddition reaction between a 3-substituted quinoline N-oxide and phenyl isocyanate, a key transformation highlighting its reactivity.

Caption: Logical workflow of the 1,3-dipolar cycloaddition of a quinoline N-oxide.

References

- 1. This compound , 97 , 1873-55-8 - CookeChem [cookechem.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Thermal Landscape of 3-Methylquinoline N-oxide: A Technical Guide to Stability and Decomposition Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylquinoline N-oxide, a heterocyclic aromatic N-oxide, is a scaffold of interest in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is critical for determining its suitability for various applications, including pharmaceutical formulation, synthesis of energetic materials, and as a precursor in organic synthesis. The N-oxide functional group can significantly influence the molecule's reactivity and degradation profile, making a thorough thermal analysis an essential component of its characterization.

Thermal Stability Analysis: Key Methodologies

The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When coupled with an analysis of the evolved gases, for instance by Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), a detailed picture of the decomposition process can be obtained.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residue.

Hypothetical TGA Data for this compound

| Parameter | Value | Interpretation |

| Onset Decomposition Temperature (Tonset) | ~250 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~280 °C | The temperature at which the rate of mass loss is highest for the primary decomposition step. |

| Mass Loss (Step 1) | ~10% | Corresponds to the initial loss of a small fragment, potentially the N-oxide oxygen and rearrangement. |

| Mass Loss (Step 2) | ~60% | Represents the major decomposition of the heterocyclic ring structure. |

| Final Residue at 600 °C | ~30% | Indicates the formation of a stable carbonaceous residue under the experimental conditions. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Hypothetical DSC Data for this compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm (Melting) | 88 - 92 °C | 120 | Sharp peak indicating the melting point of the crystalline solid. |

| Exotherm (Decomposition) | 260 - 320 °C | -850 | Broad peak indicating an exothermic decomposition process. |

Experimental Protocols

The following are detailed, generalized protocols for the thermal analysis of a compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass change (%) and the first derivative of the mass change (DTG) as a function of temperature. Determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A small pinhole may be made in the lid to allow for the release of any evolved gases.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Decomposition Product Analysis

To identify the volatile products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry is the technique of choice.

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis tube.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to the Tpeak identified by TGA (e.g., 280 °C).

-

Pyrolysis time: 10-20 seconds.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A suitable temperature program to separate the pyrolysis products, for example, hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal analysis of this compound.

Decomposition Pathway Considerations

The thermal decomposition of aromatic N-oxides can proceed through several pathways. A likely initial step for this compound is the homolytic cleavage of the N-O bond, leading to the formation of a radical species. This can be followed by deoxygenation to form 3-methylquinoline or rearrangement and fragmentation of the quinoline ring. The presence of the methyl group may also influence the decomposition pathway, potentially through radical abstraction or by altering the electron density of the aromatic system. Py-GC-MS analysis would be instrumental in elucidating the actual products and, by inference, the decomposition mechanism.

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe handling and effective application. While specific experimental data remains to be published, the methodologies and workflows outlined in this guide provide a robust framework for such an investigation. The combination of TGA, DSC, and Py-GC-MS offers a powerful analytical toolkit to determine critical thermal parameters, identify decomposition products, and ultimately ensure the informed and safe use of this compound in research and development.

An In-depth Technical Guide to the Electronic Effects of the N-Oxide Group in 3-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the N-oxide functional group on the 3-methylquinoline scaffold. Through a curated presentation of experimental data, detailed protocols, and mechanistic visualizations, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important chemical entity. The strategic introduction of the N-oxide group significantly modulates the electron density distribution within the quinoline ring system, thereby influencing its reactivity and potential applications in medicinal chemistry and materials science.

Core Electronic Influences of the N-Oxide Group

The N-oxide group (N⁺-O⁻) is a powerful modulator of the electronic landscape of the quinoline ring. Its effects are a combination of resonance and inductive effects.

Resonance Effects: The N-oxide group is a strong π-electron-donating group through resonance. The lone pairs on the oxygen atom can be delocalized into the aromatic system, increasing the electron density at the ortho (C2 and C8a, though C2 is more pronounced) and para (C4) positions. This is illustrated by the resonance structures below.

Inductive Effects: Electronegativity differences between nitrogen, oxygen, and carbon lead to inductive effects. The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and acidifies the protons on the adjacent methyl group. Conversely, the negatively charged oxygen atom has an electron-donating inductive effect (+I).

The interplay of these effects results in a nuanced electronic character. The increased electron density at specific positions makes the N-oxide susceptible to both electrophilic and nucleophilic attack at different sites compared to the parent quinoline.

Spectroscopic and Physicochemical Data

The electronic perturbations induced by the N-oxide group are readily observable through various spectroscopic techniques. This section summarizes key quantitative data for 3-methylquinoline and its N-oxide derivative.

Table 1: Spectroscopic Data for 3-Methylquinoline and 3-Methylquinoline N-oxide

| Compound | 1H NMR (CDCl3, 400 MHz) δ [ppm] | 13C NMR (CDCl3, 100 MHz) δ [ppm] |

| 3-Methylquinoline | 8.85 (d, J=2.3 Hz, 1H), 8.08 (d, J=8.4 Hz, 1H), 7.98 (s, 1H), 7.71 (d, J=8.1 Hz, 1H), 7.64 (ddd, J=8.4, 6.9, 1.4 Hz, 1H), 7.48 (ddd, J=8.1, 6.9, 1.2 Hz, 1H), 2.53 (s, 3H) | 151.8, 146.8, 135.9, 131.3, 129.2, 128.9, 128.3, 127.4, 126.5, 20.0 |

| This compound | 8.66 (d, J=8.7 Hz, 1H), 8.41 (s, 1H), 7.76 (d, J=8.4 Hz, 1H), 7.67 (ddd, J=8.6, 6.9, 1.3 Hz, 1H), 7.63–7.55 (m, 1H), 7.52 (s, 1H), 2.43 (s, 3H)[1] | 139.7, 137.0, 131.2, 130.2, 129.4, 128.7, 127.4, 125.6, 119.5, 18.7[1] |

Experimental Protocols

Synthesis of this compound

A general and reliable method for the N-oxidation of quinoline derivatives involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]

Protocol:

-

Dissolve 3-methylquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA (1.1-1.5 eq) in DCM dropwise to the stirred solution of 3-methylquinoline.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol).

Experimental Workflow for the Synthesis of this compound

Caption: A step-by-step workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

The N-oxide group significantly alters the reactivity of the quinoline ring, making it a versatile intermediate for further functionalization.

1,3-Dipolar Cycloaddition

3-Substituted quinoline N-oxides can participate in 1,3-dipolar cycloaddition reactions. For instance, the reaction with phenyl isocyanate proceeds to form a cycloadduct, which can then rearrange.[2]

Reaction Scheme: 3-Nitroquinoline N-oxide reacts with phenyl isocyanate in DMF at 80°C to yield 3H-2-oxo-3-phenyloxazolo[4,5-b]quinoline. A similar reactivity pattern can be anticipated for this compound, although the specific reaction conditions and yields may vary.[2]

Proposed Mechanism:

The reaction is thought to proceed through an initial [3+2] cycloaddition of the N-oxide (as the 1,3-dipole) and the isocyanate. This is followed by a rearrangement and elimination to form the final product.

Proposed Mechanism for the Reaction of a 3-Substituted Quinoline N-oxide with Phenyl Isocyanate

Caption: A simplified mechanism for the reaction of a 3-substituted quinoline N-oxide.

Nucleophilic and Electrophilic Substitution

The N-oxide group activates the quinoline ring for both nucleophilic and electrophilic substitutions, often with regioselectivity that is different from the parent quinoline.

-

Nucleophilic Attack: The C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the N-oxide group through resonance. Halogenated quinoline N-oxides at the 2 and 4 positions readily undergo nucleophilic substitution.[3]

-

Electrophilic Attack: While the pyridine ring is generally deactivated towards electrophilic substitution, the N-oxide functionality can direct electrophiles to the C4 position.[4] The benzenoid ring of the quinoline system can also undergo electrophilic substitution, typically at the C5 and C8 positions.

Conclusion

The introduction of an N-oxide group to the 3-methylquinoline scaffold profoundly influences its electronic properties and reactivity. This guide has provided a foundational understanding of these effects, supported by spectroscopic data and experimental protocols. The N-oxide serves as a valuable functional group for activating the quinoline core, enabling a diverse range of chemical transformations. For researchers in drug discovery and materials science, a thorough comprehension of these principles is paramount for the rational design of novel molecules with desired properties and functions. Further computational studies on this compound would be beneficial to provide a more quantitative picture of its electronic structure and to rationalize its reactivity in greater detail.

References

Theoretical Examination of 3-Methylquinoline N-oxide: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculations used to elucidate the molecular structure and properties of 3-Methylquinoline N-oxide. By leveraging computational chemistry, researchers can gain significant insights into the geometric, electronic, and vibrational characteristics of this compound, which is of interest in medicinal chemistry and materials science. This paper outlines the standard computational methodologies and presents the expected theoretical data.

Introduction to this compound

This compound is a heterocyclic compound derived from quinoline. The introduction of an N-oxide functional group and a methyl group at the 3-position significantly alters the electronic and steric properties of the parent quinoline molecule.[1] These modifications can influence its biological activity and chemical reactivity.[1] Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding these molecular-level changes.[2]

The general chemical structure of this compound is represented by the formula C₁₀H₉NO.[3]

Computational Methodologies

The theoretical data presented in this guide are based on well-established computational protocols for quinoline derivatives, as documented in multiple studies.[4][5][6] These methods provide a reliable framework for predicting the properties of this compound.

Density Functional Theory (DFT) Calculations

A common and effective method for this type of analysis is Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed for its accuracy in predicting the properties of organic molecules.[5][6] A split-valence basis set, such as 6-311++G(d,p), is typically used to provide a good balance between computational cost and accuracy for both geometry optimization and vibrational frequency calculations.[5]

Software for Quantum Chemical Calculations

Quantum chemical calculations are typically performed using software packages like Gaussian, which allows for a wide range of theoretical chemistry investigations.[7]

General Computational Workflow

The process for the theoretical analysis of this compound follows a standardized workflow. This begins with defining the initial molecular structure, followed by geometry optimization to find the lowest energy conformation. Subsequent calculations can then be performed on this optimized structure to determine various properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. researchgate.net [researchgate.net]

- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed C-H Activation using 3-Methylquinoline N-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-Methylquinoline N-oxide as a directing group in palladium-catalyzed C-H activation, with a specific focus on achieving C8-arylation of the quinoline core. The N-oxide functionality serves as an effective directing group, enabling regioselective functionalization that is otherwise challenging to achieve.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The ability to selectively functionalize the quinoline core through C-H activation is a powerful tool for the synthesis of novel compounds. While palladium-catalyzed C-H functionalization of quinoline N-oxides typically occurs at the C2 position, specific reaction conditions can steer the selectivity towards the C8 position.[1][2][3] This switch in regioselectivity is highly valuable for accessing 8-substituted quinolines, which are important structural motifs in various biologically active molecules.[1][2] The protocols outlined below are based on established methods for the C8-arylation of quinoline N-oxides and are adapted for this compound.[4][5]

Key Applications

-

Drug Discovery: Synthesis of novel 8-arylquinoline derivatives as potential therapeutic agents.

-

Materials Science: Development of new ligands and functional materials based on the quinoline scaffold.

-

Organic Synthesis: A reliable method for the late-stage functionalization of complex molecules containing a quinoline moiety.

Reaction Data Summary

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed C8-arylation of quinoline N-oxides with various iodoarenes. While specific data for this compound is not extensively published, the broad substrate scope of the reaction suggests similar outcomes.[4]

Table 1: Optimization of Reaction Conditions for C8-Arylation of Quinoline N-oxide [1][5]

| Entry | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | C8/C2 Ratio | Yield (%) |

| 1 | Pd(OAc)₂ (5) | - | Acetic Acid | 120 | 12 | 12:1 | 9 |

| 2 | Pd(OAc)₂ (5) | AgOAc (1) | Acetic Acid | 120 | 12 | 12:1 | 23 |

| 3 | Pd(OAc)₂ (5) | Ag₃PO₄ (0.5) | Acetic Acid | 120 | 12 | >30:1 | 73 |

| 4 | Pd(OAc)₂ (5) | Ag₃PO₄ (0.5) | Acetic Acid / H₂O | 120 | 12 | 23:1 | 98 |

| 5 | Pd(OAc)₂ (5) | Ag₃PO₄ (0.5) | Acetic Acid / H₂O | 180 (MW) | 0.75 | >30:1 | 96 |

Table 2: Substrate Scope for C8-Arylation of Substituted Quinoline N-oxides [4]

| Quinoline N-oxide | Iodoarene | Product | Yield (%) |

| Quinoline N-oxide | Iodobenzene | 8-Phenylquinoline N-oxide | 82 |

| 2-Methylquinoline N-oxide | Iodobenzene | 2-Methyl-8-phenylquinoline N-oxide | 85 |

| 6-Methylquinoline N-oxide | Iodobenzene | 6-Methyl-8-phenylquinoline N-oxide | 88 |

| 6-Methoxyquinoline N-oxide | 4-Iodotoluene | 6-Methoxy-8-(p-tolyl)quinoline N-oxide | 91 |

| 6-Fluoroquinoline N-oxide | 4-Iodoanisole | 6-Fluoro-8-(4-methoxyphenyl)quinoline N-oxide | 75 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-oxidation of 3-methylquinoline, a necessary prerequisite for its use as a directing group.

Materials:

-

3-Methylquinoline

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 3-methylquinoline (1.0 equiv) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.

Protocol 2: Palladium-Catalyzed C8-Arylation of this compound

This protocol details the regioselective C8-arylation of this compound with an iodoarene.[4][5]

Materials:

-

This compound

-

Iodoarene (e.g., Iodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver phosphate (Ag₃PO₄)

-

Acetic acid

-

Water

-

Argon or Nitrogen gas

-

Microwave vial or sealed tube

-

Ethyl acetate

-

Celite

Procedure:

-

To a microwave vial or sealed tube, add this compound (0.2 mmol, 1.0 equiv), the desired iodoarene (0.6 mmol, 3.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 5 mol%), and silver phosphate (42 mg, 0.1 mmol, 0.5 equiv).

-

Evacuate and backfill the vial with argon or nitrogen three times.

-

Add acetic acid (1.0 mL) and water (0.1 mL) via syringe.

-

Seal the vial and place it in a preheated oil bath at 120 °C for 12 hours, or in a microwave reactor at 180 °C for 45 minutes.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the 8-aryl-3-methylquinoline N-oxide product.

Visualizations

Caption: Experimental workflow for the synthesis and C8-arylation of this compound.

Caption: Proposed catalytic cycle for the C8-arylation of quinoline N-oxide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: " by David E. Stephens, Johant Lakey-Beitia et al. [scholarworks.utrgv.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rh(III)-Catalyzed C-H Bromination of 3-Methylquinoline N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the regioselective C-H bromination of 3-methylquinoline N-oxide at the C8 position, utilizing a Rh(III) catalyst. The N-oxide functional group serves as a directing group, enabling high selectivity for the C8 position. This transformation is valuable for the synthesis of functionalized quinoline derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocol is based on the work of Dhiman et al., who developed a highly efficient and regioselective method for the C8-functionalization of quinoline N-oxides.[1][2][3] This method demonstrates excellent functional group tolerance and is scalable, making it a practical tool for organic synthesis.[1][3][4]

Reaction Principle

The reaction proceeds via a Rh(III)-catalyzed C-H activation mechanism. The N-oxide directing group coordinates to the rhodium catalyst, facilitating the cleavage of the C-H bond at the C8 position to form a five-membered rhodacycle intermediate.[1][2][4] This intermediate then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to afford the C8-brominated product and regenerate the active catalyst.

Experimental Protocol

This protocol is adapted from the procedure described by Dhiman et al. for the C8-bromination of quinoline N-oxides.[1][4]

Materials:

-

This compound

-

[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

-

AgSbF₆ (Silver hexafluoroantimonate)

-

N-Bromosuccinimide (NBS)

-

NaOAc (Sodium acetate)

-

TFE (2,2,2-Trifluoroethanol)

-

An oven-dried reaction tube with a magnetic stir bar

Procedure:

-

To an oven-dried reaction tube, add this compound (1.0 equiv.), [RhCp*Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), NBS (1.1 equiv.), and NaOAc (20 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add TFE as the solvent.

-

Seal the reaction tube and place it in a preheated oil bath at the designated reaction temperature.

-

Stir the reaction mixture for the specified time.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel to obtain the desired C8-brominated this compound.

Data Presentation

The following table summarizes the optimized reaction conditions and the yield for the C8-bromination of a model quinoline N-oxide substrate as reported by Dhiman et al.[1][4]

| Entry | Substrate | Catalyst (mol%) | Additive 1 (mol%) | Additive 2 (mol%) | Brominating Agent (equiv.) | Solvent | Temp. | Time (h) | Yield (%) |

| 1 | Quinoline N-oxide | [RhCp*Cl₂]₂ (5) | AgSbF₆ (20) | NaOAc (20) | NBS (1.1) | TFE | 80 °C | 12 | 95 |

Data extracted from the optimization studies on the parent quinoline N-oxide.[1][4] The protocol is expected to provide good to excellent yields for this compound as the methodology demonstrates broad substrate scope.[1]

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps of the Rh(III)-catalyzed C-H bromination protocol.

Proposed Catalytic Cycle

Caption: The proposed catalytic cycle for the Rh(III)-catalyzed C8-H bromination of quinoline N-oxides.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Silver compounds can be light-sensitive and may stain skin and surfaces.

-

Trifluoroethanol is a corrosive and toxic solvent. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

-

Low Yield: Ensure all reagents are pure and dry. The reaction is sensitive to air and moisture, so maintain a good inert atmosphere. The reaction temperature and time may need further optimization for specific substrates.

-

Formation of Side Products: Impurities in the starting material or reagents can lead to side reactions. Ensure proper purification of the starting materials. The stoichiometry of the reagents is crucial; accurately measure all components.

-

No Reaction: Check the activity of the catalyst. Ensure that the silver salt is fresh and has been stored properly.

Conclusion

This protocol for the Rh(III)-catalyzed C-H bromination of this compound offers a highly regioselective and efficient method for the synthesis of C8-functionalized quinolines. The use of a directing group strategy allows for precise control over the reaction site, which is often challenging to achieve through classical electrophilic aromatic substitution. This methodology is a valuable addition to the synthetic chemist's toolbox for the construction of complex heterocyclic molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]

- 3. Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-Oxides: Regioselective C-Br and C-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes: 3-Methylquinoline N-oxide as a Directing Group in Organic Synthesis

Introduction

3-Methylquinoline N-oxide has emerged as a versatile directing group in organic synthesis, primarily facilitating regioselective C-H functionalization reactions. The N-oxide moiety serves as an effective coordinating site for transition metal catalysts, enabling the activation of otherwise inert C-H bonds at specific positions on the quinoline scaffold. This strategy has proven invaluable for the synthesis of complex quinoline derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The directing ability of the N-oxide group typically favors functionalization at the C2 and C8 positions, with the regioselectivity being highly dependent on the choice of catalyst, ligands, and reaction conditions.

Key Applications

The primary application of this compound as a directing group is in transition-metal-catalyzed C-H functionalization reactions. These transformations allow for the direct introduction of a wide range of functional groups, including aryl, alkyl, and alkenyl moieties, as well as heteroatoms.

-

C-H Arylation: Palladium catalysts are commonly employed for the C-H arylation of quinoline N-oxides. While many palladium-catalyzed methods for quinoline N-oxides are highly C2-selective, specific conditions have been developed to achieve high selectivity for the C8 position.[1][2] Acetic acid as a solvent has been shown to be crucial for directing the palladation to the C8 position.[1][2] This C8-arylation is tolerant of a variety of functional groups on both the quinoline N-oxide and the iodoarene coupling partner.[1]

-

C-H Alkylation and Alkenylation: Rhodium catalysts are frequently used for the C8-alkylation and alkenylation of quinoline N-oxides.[3][4][5][6] These reactions demonstrate excellent regioselectivity for the C8 position and can be performed under mild conditions.[3] A variety of activated and unactivated olefins can be used as coupling partners.[4]

-

Other Functionalizations: The N-oxide directing group strategy has also been extended to other transformations, including amidation, and halogenation, often with high regioselectivity for the C8 position.[7][8]

Regioselectivity: C2 vs. C8 Functionalization

The regioselectivity of C-H functionalization on the quinoline N-oxide scaffold is a key aspect of its utility. The outcome, whether functionalization occurs at the C2 or C8 position, is determined by the catalyst and reaction conditions.

-